4,4',4''-Trimethoxytrityl chloride
CAS No.: 49757-42-8
Cat. No.: VC2416437
Molecular Formula: C22H21ClO3
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49757-42-8 |
---|---|
Molecular Formula | C22H21ClO3 |
Molecular Weight | 368.9 g/mol |
IUPAC Name | 1-[chloro-bis(4-methoxyphenyl)methyl]-4-methoxybenzene |
Standard InChI | InChI=1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3 |
Standard InChI Key | OBFCMKPFILBCSQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl |
Introduction
Chemical Structure and Properties
4,4',4''-Trimethoxytrityl chloride (chemical formula C₂₂H₂₁ClO₃) belongs to the trityl family of compounds, characterized by a triphenylmethyl group with methoxy substituents at the para positions of all three phenyl rings. This molecular structure gives the compound its distinctive properties, including its ability to form stable cations when reacting with nucleophiles. The molecular weight of this compound is approximately 368.86 g/mol, slightly higher than its dimethoxy analog due to the additional methoxy group .
The physical appearance of 4,4',4''-Trimethoxytrityl chloride is typically a crystalline solid that ranges from white to slightly yellowish in color. Like other trityl chlorides, it is moisture-sensitive and hygroscopic, requiring storage under inert atmospheric conditions to maintain its chemical integrity. The compound exhibits good solubility in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran, but has limited solubility in aqueous solutions .
Structural Comparison with Related Compounds
The following table compares 4,4',4''-Trimethoxytrityl chloride with related trityl compounds:
Compound | Chemical Formula | Molecular Weight (g/mol) | Number of Methoxy Groups |
---|---|---|---|
4,4',4''-Trimethoxytrityl chloride | C₂₂H₂₁ClO₃ | 368.86 | 3 |
4,4'-Dimethoxytrityl chloride | C₂₁H₁₉ClO₂ | 338.83 | 2 |
Trityl chloride | C₁₉H₁₅Cl | 278.78 | 0 |
The presence of the third methoxy group in 4,4',4''-Trimethoxytrityl chloride increases its electron-donating capability, which enhances the stability of the corresponding trityl cation. This additional methoxy group also affects the compound's reactivity profile, potentially providing greater selectivity in certain protection reactions compared to its dimethoxy counterpart.
Applications in Nucleic Acid Synthesis
One of the primary applications of 4,4',4''-Trimethoxytrityl chloride is in nucleic acid synthesis, where it serves as a protecting group for the 5'-hydroxyl group of nucleosides during oligonucleotide synthesis . The additional methoxy group, compared to the more commonly used 4,4'-Dimethoxytrityl chloride, potentially provides enhanced stability and selectivity in certain synthetic contexts.
Mechanism of Protection
The protection mechanism involves the reaction of 4,4',4''-Trimethoxytrityl chloride with the 5'-hydroxyl group of nucleosides to form an ether linkage. This protection is critical in preventing unwanted reactions at the 5'-hydroxyl position during subsequent steps of oligonucleotide synthesis. The resulting trityl ether is stable under basic conditions but can be selectively cleaved under mild acidic conditions, making it an ideal protecting group for the controlled, step-wise synthesis of oligonucleotides.
The enhanced electron-donating capability provided by the third methoxy group makes the resulting trityl ether more susceptible to acid-catalyzed cleavage, which can be advantageous in certain synthetic strategies requiring finer control over deprotection conditions.
Pharmaceutical and Biotechnological Applications
4,4',4''-Trimethoxytrityl chloride plays a significant role in pharmaceutical development, particularly in the modification of nucleosides and nucleotides—key components in the development of antiviral and anticancer drugs . The compound's ability to selectively protect specific functional groups enables the synthesis of modified nucleoside analogs with enhanced pharmacological properties.
Applications in Drug Development
In drug development processes, 4,4',4''-Trimethoxytrityl chloride facilitates the synthesis of modified nucleosides that can serve as building blocks for novel therapeutic agents. These modified nucleosides may exhibit improved pharmacokinetic properties, enhanced target specificity, or reduced toxicity compared to their natural counterparts.
Biotechnology Applications
In biotechnology, particularly in gene therapy applications, 4,4',4''-Trimethoxytrityl chloride aids in the stabilization of genetic materials . The compound's role in oligonucleotide synthesis makes it valuable for producing modified oligonucleotides that can be used in various therapeutic approaches, including antisense therapy and RNA interference. These applications rely on the compound's ability to facilitate the precise construction of nucleic acid sequences with specific modifications.
Analytical Chemistry Applications
In analytical chemistry, 4,4',4''-Trimethoxytrityl chloride serves as a reagent for improving the detection and quantification of specific biomolecules in complex mixtures . The compound's distinctive spectroscopic properties, including its characteristic UV absorption profile, make it useful for labeling and tracking specific molecular targets.
Detection Methods
When used as a labeling reagent, 4,4',4''-Trimethoxytrityl chloride can facilitate the detection of molecules containing accessible hydroxyl or thiol groups. The resulting trityl ethers can be detected through various analytical techniques, including:
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UV-visible spectroscopy
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High-performance liquid chromatography (HPLC)
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Mass spectrometry
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Nuclear magnetic resonance (NMR) spectroscopy
These analytical applications leverage the compound's stable structure and distinctive spectroscopic signature to enhance detection sensitivity and specificity.
Research Laboratory Applications
4,4',4''-Trimethoxytrityl chloride is a valuable tool in research laboratories focused on chemical modifications and synthesis of complex organic molecules . Its selective reactivity toward specific functional groups makes it useful for protection strategies in multi-step synthetic routes.
Comparison with Other Protecting Groups
The following table compares 4,4',4''-Trimethoxytrityl chloride with other common protecting groups used in organic synthesis:
Protecting Group | Target Functional Group | Deprotection Conditions | Advantages |
---|---|---|---|
4,4',4''-Trimethoxytrityl | Primary hydroxyl, thiol | Mild acid (e.g., 1-3% TCA) | Enhanced stability, selective reactivity |
4,4'-Dimethoxytrityl | Primary hydroxyl, thiol | Mild acid (e.g., 2-5% TCA) | Well-established protocols |
TBDMS | Hydroxyl | Fluoride sources (e.g., TBAF) | Stable to many conditions |
Acetyl | Hydroxyl | Base hydrolysis | Simple, inexpensive |
Boc | Amine | TFA, HCl | Orthogonal to many other groups |
This comparison highlights the specific advantages of 4,4',4''-Trimethoxytrityl chloride in certain synthetic contexts, particularly where enhanced stability or more controlled deprotection is required.
Advantages and Limitations
Advantages
The primary advantages of 4,4',4''-Trimethoxytrityl chloride include:
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Enhanced stability of the resulting protecting group due to the additional electron-donating methoxy substituent
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Potentially greater selectivity in protection reactions
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Distinctive spectroscopic properties that facilitate analysis and purification
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Controlled reactivity that enables precise manipulation of complex molecules
Limitations
Despite its advantages, 4,4',4''-Trimethoxytrityl chloride also presents certain limitations:
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Moisture sensitivity requiring careful handling and storage
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Higher cost compared to less substituted trityl derivatives
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More limited commercial availability compared to the dimethoxy analog
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Potentially more complex synthesis and purification processes
Understanding these advantages and limitations is crucial for researchers considering the use of this compound in their synthetic strategies.
Current Research Trends
Current research involving 4,4',4''-Trimethoxytrityl chloride focuses on expanding its applications in several key areas:
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Development of improved oligonucleotide synthesis protocols with enhanced efficiency and yield
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Creation of novel nucleoside analogs for therapeutic applications
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Exploration of new protection strategies for complex biomolecule synthesis
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Investigation of alternative deprotection methods that offer greater selectivity or milder conditions
These research directions reflect the continuing importance of this compound in advancing synthetic methodologies for complex biomolecules.
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